LogP (Lipophilicity) Differentiation: N-(Cyclopropylmethyl)-3-nitroaniline vs. 3-Nitroaniline and N-Methyl-3-nitroaniline
N-(Cyclopropylmethyl)-3-nitroaniline exhibits a computed LogP of 2.42 (chemscene) to 2.5 (XLogP3) , representing a substantial increase in lipophilicity compared to the parent 3-nitroaniline (LogP 1.37) [1] and the N-methyl analog (LogP 1.39) [2]. This ΔLogP of approximately +1.0 to +1.1 log units corresponds to a roughly 10-fold increase in octanol-water partition coefficient, which is directly consequential for reversed-phase chromatographic retention, passive membrane permeability, and organic-phase extractability.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.42 (chemscene) / XLogP3 2.5 (PubChem computed) |
| Comparator Or Baseline | 3-Nitroaniline LogP 1.37; N-Methyl-3-nitroaniline LogP 1.39 |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.1 vs. parent 3-nitroaniline; ΔLogP ≈ +1.0 vs. N-methyl analog |
| Conditions | Computed LogP values from different sources (chemscene, PubChem XLogP3, Wikipedia, chembase); measured/computed at ~25°C |
Why This Matters
A LogP increase of ~1 unit predicts significantly different behavior in reversed-phase purification, biological membrane partitioning, and environmental fate modeling, making the cyclopropylmethyl derivative the preferred choice when enhanced lipophilicity is required for synthetic or pharmacological applications.
- [1] Wikipedia. 3-Nitroaniline – Propriétés physiques: LogP 1.37. https://fr.wikipedia.org/wiki/3-Nitroaniline (accessed 2026). View Source
- [2] Chembase. N-Methyl-3-nitroaniline – LogP 1.386. https://en.chembase.cn/substance-228798.html (accessed 2026). View Source
